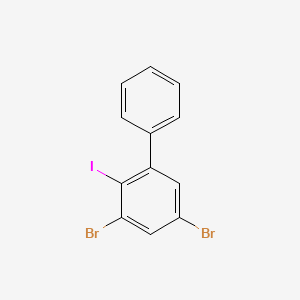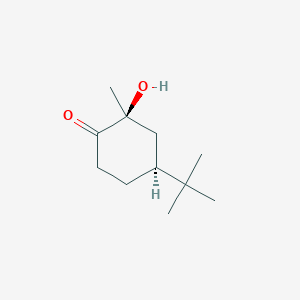
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a tert-butyl group, a hydroxyl group, and a methyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone, using a chiral rhodium catalyst under hydrogen gas . The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors and advanced chiral separation technologies to ensure the efficient and cost-effective production of the compound. The use of green chemistry principles, such as minimizing waste and energy consumption, is also emphasized in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents under mild conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Shares similar stereochemistry but differs in functional groups and overall structure.
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: Another chiral compound with different applications and properties.
Uniqueness
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound in asymmetric synthesis and chiral catalysis.
Propriétés
Numéro CAS |
175605-76-2 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8-5-6-9(12)11(4,13)7-8/h8,13H,5-7H2,1-4H3/t8-,11-/m0/s1 |
Clé InChI |
VFSXLWIJXGMBMM-KWQFWETISA-N |
SMILES isomérique |
C[C@@]1(C[C@H](CCC1=O)C(C)(C)C)O |
SMILES canonique |
CC1(CC(CCC1=O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)


![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
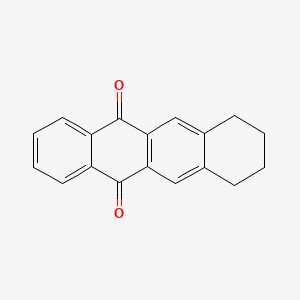
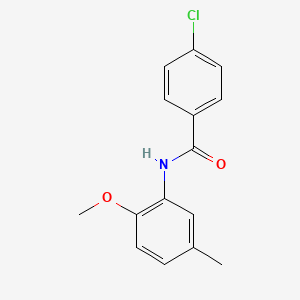
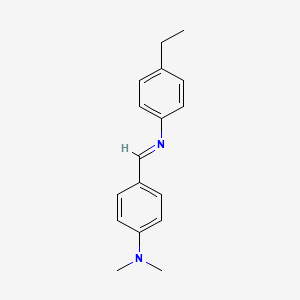
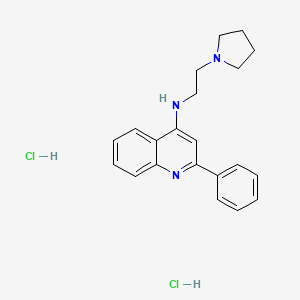
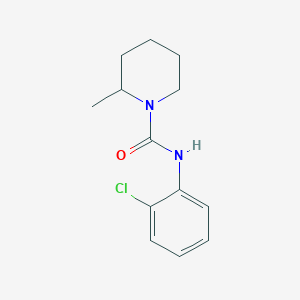
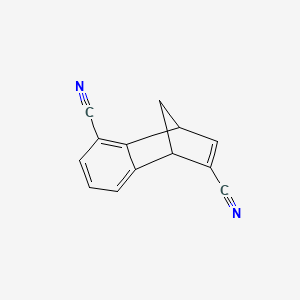
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
